Home > Products > Screening Compounds P127617 > Hydroxyprogesterone caproate
Hydroxyprogesterone caproate - 630-56-8

Hydroxyprogesterone caproate

Catalog Number: EVT-271332
CAS Number: 630-56-8
Molecular Formula: C27H40O4
Molecular Weight: 428.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hydroxyprogesterone caproate is a synthetic progestin, meaning it is a laboratory-created compound with biological activity similar to that of the naturally occurring hormone progesterone. [] Hydroxyprogesterone caproate belongs to the class of medications known as progestins. [] Progestins, in general, work by mimicking the effects of progesterone, a key hormone in the female reproductive system. Hydroxyprogesterone caproate plays a significant role in scientific research, especially in the field of reproductive health. Studies have investigated its effects on various aspects of pregnancy, including the prevention of preterm birth.

Future Directions
  • Personalized Medicine: Further research could explore the influence of genetic factors, such as progesterone receptor polymorphisms, on the effectiveness of hydroxyprogesterone caproate. [, ] This could pave the way for personalized treatment approaches based on an individual's genetic predisposition.
  • Alternative Routes of Administration: Investigating alternative delivery methods, such as vaginal gels or subcutaneous injections, could improve patient comfort and adherence to treatment, potentially enhancing the overall effectiveness of hydroxyprogesterone caproate. [, ]
  • Combination Therapies: Exploring the potential benefits and risks of using hydroxyprogesterone caproate in combination with other interventions, such as cerclage or tocolytics, could lead to more effective strategies for preventing preterm birth. [, ]

17α-Hydroxyprogesterone

Relevance: 17α-Hydroxyprogesterone is structurally similar to Hydroxyprogesterone caproate and acts as its active metabolite. Upon administration, Hydroxyprogesterone caproate is metabolized to release 17α-Hydroxyprogesterone, which is believed to be responsible for its pharmacological effects. While the exact mechanism of action remains unclear, 17α-Hydroxyprogesterone is hypothesized to contribute to the prevention of preterm labor by promoting uterine quiescence, inhibiting pro-inflammatory cells, and exhibiting immunosuppressive action [].

Progesterone

Compound Description: Progesterone is a naturally occurring endogenous steroid hormone crucial for maintaining pregnancy. It plays a vital role in preparing the endometrium for implantation, supporting early pregnancy, and suppressing uterine contractions [].

Relevance: Progesterone shares a close structural and functional relationship with Hydroxyprogesterone caproate. Both compounds exhibit progestogenic activity and have been investigated for their ability to prevent preterm birth. While Hydroxyprogesterone caproate is a synthetic progestin, it acts as a prodrug and releases 17α-Hydroxyprogesterone, a natural precursor to progesterone, in the body. This shared mechanism suggests that both compounds ultimately exert their effects through similar pathways [].

Ricinoleic acid

Relevance: Ricinoleic acid is indirectly related to Hydroxyprogesterone caproate as a component of castor oil, which was historically used as a vehicle for intramuscular injections. In the context of preterm birth prevention, concerns have been raised regarding the potential confounding effects of castor oil on the interpretation of study results using Hydroxyprogesterone caproate. Specifically, the uterine stimulant properties of ricinoleic acid, a key component of castor oil, could potentially counteract the intended therapeutic effects of Hydroxyprogesterone caproate in preventing preterm labor [].

Ursodeoxycholic acid

Relevance: Ursodeoxycholic acid is indirectly related to Hydroxyprogesterone caproate through its use in treating ICP. Research suggests a possible link between vaginal progesterone and an increased risk of ICP []. While Hydroxyprogesterone caproate itself was not associated with a higher risk of ICP in this particular study, ursodeoxycholic acid serves as a relevant compound due to its role in managing this pregnancy complication.

Source and Classification

Hydroxyprogesterone caproate is classified as a progestin, which is a synthetic progestogen that acts as an agonist of the progesterone receptor. It is derived from 17α-hydroxyprogesterone and is chemically known as 17α-hydroxyprogesterone hexanoate. This compound is recognized for its improved pharmacokinetics compared to natural progesterone, particularly in terms of its longer duration of action when administered intramuscularly in oil solution .

Synthesis Analysis

The synthesis of hydroxyprogesterone caproate involves two key steps:

  1. Esterification Reaction: The first step entails the esterification of 17α-hydroxyprogesterone with n-hexanoic acid in the presence of catalysts such as pyridine and p-toluenesulfonic acid. This reaction yields a mixture of esterified products.
  2. Alcoholysis: The second step involves the alcoholysis of the esterified mixture under acidic conditions to produce hydroxyprogesterone caproate as the crude product.
Molecular Structure Analysis

Hydroxyprogesterone caproate has the following molecular formula:

C27H40O4C_{27}H_{40}O_{4}

Structural Characteristics

  • Molecular Weight: Average molecular weight is approximately 428.604 g/mol.
  • Functional Groups: The molecule contains several functional groups including ketones and esters, which are critical for its biological activity.
  • 3D Structure: The compound exhibits a steroidal backbone typical of progestins, which allows it to interact effectively with progesterone receptors.
Chemical Reactions Analysis

Hydroxyprogesterone caproate is involved in several key chemical reactions:

  • Esterification: The formation of hydroxyprogesterone caproate through the reaction between 17α-hydroxyprogesterone and n-hexanoic acid.
  • Hydrolysis: Under certain conditions, hydroxyprogesterone caproate can undergo hydrolysis to regenerate 17α-hydroxyprogesterone and n-hexanoic acid.
  • Metabolism: In vivo, hydroxyprogesterone caproate is metabolized primarily by cytochrome P450 enzymes (CYP3A4), leading to various metabolites that are excreted through urine and feces .
Mechanism of Action

Hydroxyprogesterone caproate exerts its effects primarily through binding to the progesterone receptor, which exists in two isoforms (PR-A and PR-B). The binding activates these receptors, leading to:

  • Regulation of gene transcription associated with reproductive functions.
  • Antigonadotropic effects that suppress gonadotropin secretion from the hypothalamus and pituitary gland.
  • Maintenance of pregnancy by stabilizing the uterine environment and preventing premature labor.

Research indicates that hydroxyprogesterone caproate has about 26% affinity for human PR-A and 30% for PR-B compared to natural progesterone .

Physical and Chemical Properties Analysis

Key Properties

  • Appearance: Hydroxyprogesterone caproate typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents such as ethanol and toluene but has limited solubility in water.
  • Melting Point: The melting point ranges around 120–125 °C.
  • Half-Life: The elimination half-life after intramuscular injection can be approximately 8 days, depending on individual metabolic factors .
Applications

Hydroxyprogesterone caproate has several important clinical applications:

  1. Prevention of Preterm Birth: It was previously used to reduce the risk of preterm delivery in women with a history of preterm births, although recent studies have questioned its efficacy .
  2. Hormonal Therapy: Employed in hormone replacement therapy for women experiencing menopausal symptoms or other hormonal imbalances.
  3. Management of Certain Gynecological Conditions: Used in treating conditions such as endometriosis or abnormal uterine bleeding due to hormonal imbalance .
  4. Research Applications: Hydroxyprogesterone caproate serves as a model compound in studies investigating progestin pharmacology and reproductive health.
Historical Development and Regulatory Trajectory of Hydroxyprogesterone Caproate

Origins of Synthetic Progestogen Derivatives in Mid-20th Century Pharmacology

Hydroxyprogesterone caproate (17α-OHPC) emerged from the mid-20th century race to develop synthetic steroid hormones. Isolated in 1953, this C21-steroid ester was engineered by attaching a caproic acid chain to 17α-hydroxyprogesterone to prolong its half-life and enhance bioavailability via intramuscular injection [3] [8]. Unlike natural progesterone—which required frequent dosing due to rapid metabolism—17α-OHPC’s lipophilic ester bond enabled sustained release, making it suitable for weekly administration. It debuted clinically in 1954–1955 under brands like Delalutin (US) and Proluton (Europe) for conditions like amenorrhea and threatened miscarriage [8] [7]. This innovation positioned 17α-OHPC among the first-generation progestins, distinct from micronized progesterone due to its synthetic structure and pharmacokinetic properties [3] [10].

Table 1: Key Historical Milestones of Hydroxyprogesterone Caproate

YearEventBrand Name(s)Primary Indication(s)
1953Synthesis of 17α-OHPC by esterifying 17α-hydroxyprogesterone with caproic acidN/AExperimental use
1954–1955First clinical introductionDelalutin, ProlutonAmenorrhea, miscarriage prevention
1956Initial FDA approvalDelalutinGynecological disorders
1970s–1980sOff-label use for preterm birth preventionVarious (including generics)Recurrent preterm birth

Initial FDA Approval (1956) and Subsequent Market Withdrawals (1999, 2023)

The U.S. Food and Drug Administration (FDA) granted 17α-OHPC full approval in 1956 for gynecological disorders under the brand Delalutin [4] [8]. However, commercial factors—not safety or efficacy concerns—led manufacturer Bristol-Myers Squibb to voluntarily withdraw it in 1999 [7] [8]. Interest resurged in 2003 when the Meis trial reported a 33% reduction in recurrent preterm birth (PTB) with 17α-OHPC versus placebo (36.3% vs. 54.9%; p<0.001) [1] [10]. This prompted accelerated FDA approval in 2011 for PTB prevention under the brand Makena [4] [5]. The approval mandated a confirmatory trial (PROLONG), which failed to verify clinical benefit in 2019 [1] [10]. Consequently, the FDA ordered market withdrawal in April 2023, citing unfavorable risk-benefit balance [4] [7].

Table 2: U.S. Regulatory Timeline for Hydroxyprogesterone Caproate

YearRegulatory ActionBrand NameBasis
1956Full FDA approvalDelalutinSafety/efficacy for gynecological disorders
1999Voluntary market withdrawalDelalutinCommercial reasons (low demand)
2011Accelerated FDA approvalMakenaMeis trial surrogate endpoint (reduced PTB rate)
2023Mandatory market withdrawalMakenaPROLONG trial failure to confirm clinical benefit

Accelerated Approval Controversies: Bridging Intermediate Endpoints to Clinical Outcomes

The 2011 accelerated approval of Makena ignited enduring scientific and ethical debates. The FDA’s decision relied on the Meis trial’s surrogate endpoint—reduction in PTB before 37 weeks—without proven neonatal benefits like decreased mortality or morbidity [1] [10]. Critically, the trial’s placebo group exhibited an unusually high PTB rate (54.9%), far exceeding the 37% a priori estimate, suggesting selection bias or non-generalizability [1] [10]. The FDA advisory committee initially voted 16–5 against approval in 2006, citing insufficient evidence linking PTB reduction to improved infant outcomes [1].

The confirmatory PROLONG trial (2019) exposed these limitations. In 1,708 high-risk women, 17α-OHPC showed no significant difference in PTB before 35 weeks (11.0% vs. 11.5%) or neonatal composite morbidity (5.6% vs. 5.0%) versus placebo [1] [10]. FDA analysis concluded that the Meis trial results could not be replicated in a broader population, leading to a 9–7 advisory vote for withdrawal [1]. Additional controversies included:

  • Healthcare Costs: The U.S. spent >$700 million on Makena between 2018–2021 despite unproven efficacy [1].
  • Regulatory Precedent: This marked the first obstetrical drug withdrawn after accelerated approval, paralleling oncology drugs like bevacizumab for breast cancer [10].

International Regulatory Divergence: EMA Suspension (2024) vs. Legacy Authorizations

Global regulators adopted starkly different stances on 17α-OHPC. The European Medicines Agency (EMA) recommended market suspension in June 2024 based on two key findings [2] [6] [9]:

  • Efficacy Failure: The PROLONG trial and two meta-analyses confirmed no benefit in PTB prevention [6] [9].
  • Safety Signal: A population study suggested a 99% increased cancer risk in offspring exposed in utero (adjusted HR 1.99, 95% CI 1.31–3.02), though absolute risk remained low (<25/100,000 person-years) [2] [6].

The EMA suspended all authorizations (e.g., Proluton Depot in Austria, Lentogest in Italy), noting limited evidence for other indications like infertility [6] [9]. Conversely, some countries (e.g., Japan, Canada) maintain legacy approvals for non-PTB indications, while Australia never authorized it for PTB [7] [8]. This divergence underscores regulatory fragmentation in evaluating risk-benefit profiles across distinct healthcare systems.

Table 3: International Regulatory Status of Hydroxyprogesterone Caproate (2024)

RegionRegulatory Status (2024)Key ReasonsBrand Examples
European UnionSuspended (June 2024)Lack of efficacy; possible cancer risk in offspringProluton Depot, Lentogest
United StatesWithdrawn (April 2023)Failure of confirmatory trial to verify clinical benefitMakena (and generics)
JapanApproved (non-PTB use)Legacy authorization for gynecological disordersNot specified in sources
CanadaApproved (non-PTB use)Limited indications excluding PTB preventionNot specified in sources

Properties

CAS Number

630-56-8

Product Name

Hydroxyprogesterone caproate

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] hexanoate

Molecular Formula

C27H40O4

Molecular Weight

428.6 g/mol

InChI

InChI=1S/C27H40O4/c1-5-6-7-8-24(30)31-27(18(2)28)16-13-23-21-10-9-19-17-20(29)11-14-25(19,3)22(21)12-15-26(23,27)4/h17,21-23H,5-16H2,1-4H3/t21-,22+,23+,25+,26+,27+/m1/s1

InChI Key

DOMWKUIIPQCAJU-LJHIYBGHSA-N

SMILES

CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C

Solubility

Soluble in DMSO

Synonyms

17 alpha Hydroxy Progesterone Caproate
17 alpha Hydroxyprogesterone Caproate
17 alpha Oxyprogesterone Capronate
17 alpha-hydroxyprogesterone caproate
17 alpha-oxyprogesterone capronate
17 Hydroxyprogesterone Capronate
17-alpha-hydroxy-progesterone caproate
17-hydroxyprogesterone capronate
Caproate, 17-alpha-Hydroxy-Progesterone
Delalutin
hydroxyprogesterone caproate
hydroxyprogesterone hexanoate
Makena
Neolutin
oxyprogesterone caproate
Prolutin Depot
Proluton Depot

Canonical SMILES

CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C

Isomeric SMILES

CCCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.